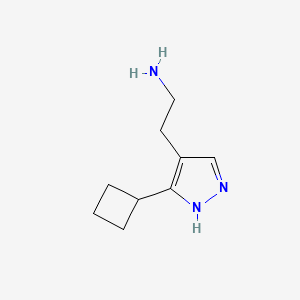
2-(3-シクロブチル-1H-ピラゾール-4-イル)エタン-1-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-cyclobutyl-1H-pyrazol-4-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成中間体
ピラゾール含有化合物、例えば は、様々な分野で関連する化学物質を調製するための合成中間体として、その適用可能性と汎用性を実証されており、N-ヘテロ環の重要なファミリーです 。 構造的に多様なピラゾール誘導体を合成するために非常に望まれています .
生物学的応用
ピラゾール誘導体は、その多様な薬理作用で知られています 。 それらは、様々な生物学的活性を示しています 、強力な抗リーシュマニア活性と抗マラリア活性など .
物理化学的応用
ピラゾールは、弱い塩基または酸として作用することができ、その強度は置換基の性質に大きく依存します 。 それらは、合成、生物学、光物理学において貴重な特性を持っています .
材料科学的応用
材料科学分野では、ピラゾール含有化合物は、その適用可能性と汎用性を実証されており、使用されています .
産業的応用
ピラゾール誘導体は、様々な産業分野でも使用されています 。 それらは、産業的に重要な化学物質の合成に使用されます .
抗がん剤
化合物 と類似のN,4-ジ(1H-ピラゾール-4-イル)ピリミジン-2-アミン骨格は、強力で選択的なCDK2阻害剤として開発されており、癌の治療に使用されています .
抗リーシュマニア剤および抗マラリア剤
ヒドラジン結合ピラゾール誘導体は、抗リーシュマニア剤および抗マラリア剤として潜在力を示しています 。 それらは、リーシュマニア・エチオピカの臨床分離株と、プラスモジウム・ベルギー感染マウスに対して評価されています .
CDK2阻害剤
N,4-ジ(1H-ピラゾール-4-イル)ピリミジン-2-アミン骨格は、強力で選択的なCDK2阻害剤として開発されています 。 これらの阻害剤は、新しい癌治療法として、そしてCDK4/6阻害剤への耐性を軽減するために有望です .
特性
IUPAC Name |
2-(5-cyclobutyl-1H-pyrazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-4-8-6-11-12-9(8)7-2-1-3-7/h6-7H,1-5,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONUBUFCHQKCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














